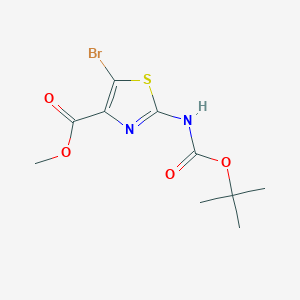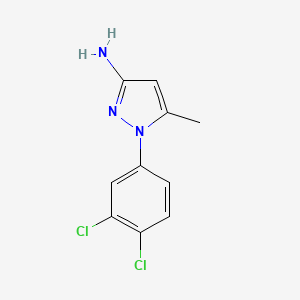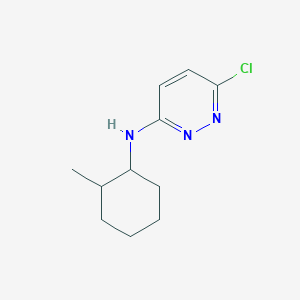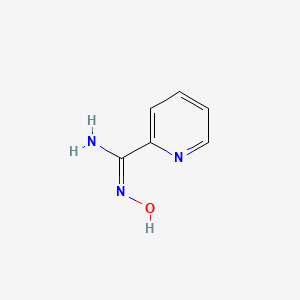
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
Overview
Description
“Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate” is a chemical compound with the CAS Number: 914349-71-6 . It has a molecular weight of 337.19 and its IUPAC name is methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .Scientific Research Applications
Enantioselective Synthesis
A study by Magata et al. (2017) demonstrated the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, highlighting a one-pot enamide cyclization process. This process involves a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation via bromination and cyclization, showcasing the chemical's utility in synthesizing complex oxazole derivatives with high optical purity (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).
Novel Aminolysis Method
Research by Baker and Williams (2003) introduced a novel synthesis approach for 2-amino-1,3-thiazole-5-carboxylates, employing ultrasonic and thermally mediated nucleophilic displacement. This method leverages the precursor's reactivity for synthesizing various substituted thiazoles, underscoring its versatility in organic synthesis (Baker & Williams, 2003).
Advanced Peptide Synthesis
Schutkowski, Mrestani-Klaus, and Neubert (2009) detailed the synthesis of dipeptide 4-nitroanilides incorporating non-proteinogenic amino acids. Their work presents methods for extending amino acid 4-nitroanilides to dipeptide 4-nitroanilides, demonstrating the compound's application in peptide synthesis and modification (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Structural Analysis
A study by Morais et al. (2012) on the X-ray diffraction structures of N-methylated benzimidazole compounds, related to amyloid-avid probes design, illustrates the utility of the compound in structural biology and chemistry. The research provides insights into the molecular and crystal structures of benzimidazole derivatives, which are crucial for designing biologically active molecules (Morais, Santos, Santos, & Paulo, 2012).
Safety and Hazards
Future Directions
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that 2-aminothiazole derivatives are a promising scaffold in medicinal chemistry and drug discovery research . They have broad pharmacological potential and could be further explored for their therapeutic roles .
Mechanism of Action
The compound’s pharmacokinetics would depend on various factors, including its physicochemical properties, formulation, route of administration, and individual patient characteristics. For instance, its lipophilicity, water solubility, and chemical stability could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis or cell death . This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, can bind to specific enzymes or proteins, altering their activity and function . This binding can lead to the inhibition of enzyme activity, resulting in the disruption of biochemical pathways and cellular processes. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit time-dependent effects on cell viability and function . For instance, prolonged exposure to this compound may lead to increased cytotoxicity and changes in cellular metabolism. The stability of the compound under different storage conditions, such as temperature and light exposure, also affects its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies in animal models have shown that the threshold for these effects depends on the specific biological system and the duration of exposure. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Thiazole derivatives, including this compound, can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, this compound may inhibit or activate enzymes involved in the metabolism of carbohydrates, lipids, or amino acids, leading to changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution within the body . The localization and accumulation of the compound in specific tissues or cellular compartments can influence its biological effects. For instance, the distribution of this compound in cancer cells may determine its efficacy as an anticancer agent.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its effects on cellular processes. For example, the accumulation of this compound in the mitochondria may affect mitochondrial function and energy metabolism.
properties
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOGHUPVVLMNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661729 | |
| Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-71-6 | |
| Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)






![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)
